3-(Methylthio)hexyl acetate

Catalog No.
S1894420
CAS No.
51755-85-2
M.F
C9H18O2S
M. Wt
190.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylthio)hexyl acetate

CAS Number

51755-85-2

Product Name

3-(Methylthio)hexyl acetate

IUPAC Name

3-methylsulfanylhexyl acetate

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

InChI

InChI=1S/C9H18O2S/c1-4-5-9(12-3)6-7-11-8(2)10/h9H,4-7H2,1-3H3

InChI Key

VIQXICKUKPVFRK-UHFFFAOYSA-N

SMILES

CCCC(CCOC(=O)C)SC

Solubility

soluble in water and fat

Canonical SMILES

CCCC(CCOC(=O)C)SC

Flavor and Aroma Research:

  • 3-(MTHA) is known for its unique odor profile described as a combination of sulfurous, green, spicy, and tropical fruit notes []. Researchers might utilize 3-(MTHA) to study human olfactory perception and the interaction of different odor molecules.
  • It can also be used as a reference compound in gas chromatography analysis to identify and quantify similar volatile compounds in various matrices, such as fruits, beverages, or biological samples [].

Ecological and Agricultural Research:

  • Some insects rely on specific volatile cues for communication and host location. The unique odor profile of 3-(MTHA) might be of interest to researchers studying insect behavior and developing insect traps or repellents [].

Material Science Research (Theoretical):

  • The functional groups present in 3-(MTHA) (thiol and ester) offer potential for its use in material science research. However, there is currently no published research on this specific application.

3-(Methylthio)hexyl acetate, with the chemical formula C₉H₁₈O₂S and CAS Registry Number 51755-85-2, is an organic compound that belongs to the class of thioesters. It features a hexyl chain with a methylthio group at the third position and an acetate group. This compound is known for its unique sulfurous odor and juicy flavor profile, making it particularly relevant in the flavor and fragrance industries. Its structure consists of a six-carbon straight-chain alkyl group (hexyl) attached to a thioether functional group (methylthio) and an ester functional group (acetate) .

Typical of thioesters and esters:

  • Hydrolysis: In the presence of water, it can undergo hydrolysis to yield 3-(methylthio)hexanol and acetic acid.
  • Oxidation: The sulfur atom in the methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones .
  • Transesterification: It can react with alcohols to form different esters, which is a common reaction in organic synthesis.

The synthesis of 3-(Methylthio)hexyl acetate can be achieved through several methods:

  • Esterification Reaction: Reacting 3-(methylthio)hexanol with acetic anhydride or acetic acid in the presence of an acid catalyst.
  • Thioesterification: Combining hexanoic acid with methyl mercaptan under acidic conditions to form the thioester, followed by acetylation.
  • Direct Alkylation: Utilizing alkyl halides in nucleophilic substitution reactions with sodium methyl mercaptan .

3-(Methylthio)hexyl acetate finds applications primarily in:

  • Flavoring Agents: Used in food products for its fruity and pleasant aroma.
  • Fragrance Industry: Incorporated into perfumes and scented products due to its unique scent profile.
  • Research: Investigated for potential biological activities that could lead to novel applications in pharmaceuticals or agrochemicals .

Interaction studies involving 3-(Methylthio)hexyl acetate focus on its sensory properties and potential interactions with other flavor compounds. These studies are crucial for understanding how it can be effectively used in formulations without overpowering other flavors or fragrances. Additionally, research on its safety profile suggests that it is generally recognized as safe when used appropriately in food products .

Several compounds share structural similarities with 3-(Methylthio)hexyl acetate, including:

Compound NameStructure TypeUnique Features
2-Methylthioethyl acetateThioesterShorter carbon chain; distinct odor profile
Methyl hexanoateEsterLacks sulfur; fruity aroma
Ethyl 3-methylthiopropanoateThioesterDifferent carbon skeleton; more complex odor

Uniqueness: The presence of both a methylthio group and a hexyl chain distinguishes 3-(Methylthio)hexyl acetate from other similar compounds, contributing to its unique sensory characteristics that are valuable in flavor and fragrance applications .

This compound's distinctive properties warrant further exploration within both industrial applications and academic research contexts.

Structural Characteristics

3-(Methylthio)hexyl acetate consists of a hexyl backbone substituted with a methylthio group at the third carbon and an acetate ester at the terminal position. This configuration is depicted in the SMILES notation CCCC(CCOC(=O)C)SC. The compound’s structure enables unique interactions with olfactory receptors, contributing to its distinctive aroma.

Key Identifiers

PropertyValue/DescriptionSource
IUPAC Name3-(Methylthio)-1-hexyl acetate
Molecular FormulaC₉H₁₈O₂S
Molecular Weight190.30 g/mol
FEMA Number3789
JECFA Number481

Nomenclature Variations

The compound is referred to by multiple synonyms, including lychee mercaptan acetate, 3-methylsulfanylhexyl acetate, and 1-hexanol, 3-(methylthio)-, acetate. These names reflect its functional groups and structural features, emphasizing its role as a thioester and its natural associations with lychee-like flavors.

Molecular Architecture and Stereochemical Features

3-(Methylthio)hexyl acetate represents a thioester compound with the molecular formula C₉H₁₈O₂S and a molecular weight of 190.30 g/mol [1] [2] [3]. The compound is officially registered under Chemical Abstracts Service number 51755-85-2 and bears the International Union of Pure and Applied Chemistry name 3-(methylsulfanyl)hexyl acetate [4] [5]. The molecular structure consists of a hexyl chain backbone with a methylthio substituent positioned at the third carbon atom, terminated by an acetate functional group [1] [4].

The compound's canonical Simplified Molecular Input Line Entry System representation is CCCC(CCOC(C)=O)SC, which clearly delineates the structural connectivity [5]. The International Chemical Identifier string InChI=1S/C9H18O2S/c1-4-5-9(12-3)6-7-11-8(2)10/h9H,4-7H2,1-3H3 provides a standardized description of the molecular structure [2] [3] [4]. The presence of the methylthio group at the third position creates a stereogenic center, resulting in potential stereoisomerism, though only one defined stereocenter out of one possible stereocenter has been characterized [4].

The molecular architecture exhibits characteristic features of both thioether and ester functionalities. The thioether linkage (carbon-sulfur-carbon) at position 3 of the hexyl chain contributes to the compound's unique chemical properties [5]. The terminal acetate group provides the ester functionality, with the carbonyl carbon bonded to an oxygen atom that connects to the substituted hexyl chain [1] [4]. This dual functionality imparts distinctive physicochemical characteristics that differentiate it from simple alkyl acetates or unsubstituted thioethers [5].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Mass spectrometric analysis of 3-(methylthio)hexyl acetate has been documented in the National Institute of Standards and Technology mass spectrometry database under reference number 293186 [3] [6]. The electron ionization mass spectrum exhibits fragmentation patterns characteristic of thioester compounds, with the molecular ion peak appearing at mass-to-charge ratio 190 [3]. Gas chromatographic retention indices have been determined on different stationary phases, with values of 1766 and 1749 reported for DB-Wax columns under specified temperature programming conditions [6].

Nuclear magnetic resonance spectroscopic data for 3-(methylthio)hexyl acetate follows predictable patterns based on the molecular structure. The methylthio group typically exhibits characteristic chemical shifts in proton nuclear magnetic resonance spectroscopy, with the sulfur-bound methyl group appearing as a singlet around 2.1-2.2 parts per million [7] [8]. The hexyl chain protons display complex multipicity patterns due to coupling interactions, with the methylene protons adjacent to the acetate oxygen appearing downfield around 4.1-4.3 parts per million [9] [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides distinctive chemical shift information for the thioester functionality. The carbonyl carbon of the acetate group typically resonates around 170-171 parts per million, consistent with aliphatic ester carbonyls [11] [10]. The carbon bearing the methylthio substituent appears upfield compared to unsubstituted alkyl carbons due to the electron-donating properties of sulfur [7] [12]. The methylthio carbon itself exhibits a characteristic chemical shift around 15-20 parts per million, typical for sulfur-bound methyl groups [7] [12].

Infrared spectroscopic analysis reveals characteristic absorption bands for both the ester and thioether functionalities. The carbonyl stretch of the acetate group appears as a strong absorption around 1740 cm⁻¹, typical of aliphatic esters [13] [14]. Carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, with multiple bands corresponding to the various methyl and methylene groups [13] [10]. The carbon-sulfur stretching vibrations contribute to absorptions in the fingerprint region below 1300 cm⁻¹ [12] [14].

Spectroscopic TechniqueKey ParametersCharacteristic Features
Mass Spectrometry (EI)Molecular ion: m/z 190Fragmentation patterns in NIST database [3]
Gas ChromatographyRetention Index: 1766, 1749DB-Wax column conditions [6]
¹H Nuclear Magnetic ResonanceMethylthio: ~2.1 ppmSinglet for S-CH₃ group [7] [9]
¹³C Nuclear Magnetic ResonanceCarbonyl: ~170 ppmEster carbonyl carbon [11] [10]
Infrared SpectroscopyCarbonyl: ~1740 cm⁻¹Characteristic ester stretch [13] [14]

Thermodynamic and Solubility Parameters

The thermodynamic properties of 3-(methylthio)hexyl acetate reflect its dual thioether-ester nature. The compound exhibits a boiling point of 216°C at standard atmospheric pressure, though some sources report values up to 256.9°C at 760 mmHg [2] [5] [15]. The flash point has been consistently reported as 76°C, indicating moderate volatility and flammability characteristics [2] [15] [16]. The relatively high boiling point compared to simple alkyl acetates reflects the increased molecular weight and the presence of the sulfur atom [2] [5].

Density measurements indicate values ranging from 0.976 to 0.995 g/cm³ at 20°C, with specific gravity determinations at 20/20°C falling within 0.980 to 0.995 [2] [5] [16]. The refractive index at 20°C ranges from 1.458 to 1.468, consistent with organic compounds containing sulfur atoms [2] [5] [16]. Vapor pressure measurements at 25°C indicate a value of 0.015 mmHg, suggesting relatively low volatility at ambient temperatures [5].

Surface tension has been determined as 31.8 dyne/cm, indicating moderate surface activity [5]. The molar volume of 194.9 cm³/mol and molar refractivity of 53.47 cm³ provide insights into the molecular size and polarizability [5]. The enthalpy of vaporization is reported as 49.44 kJ/mol, reflecting the energy required for phase transition from liquid to vapor [5].

Solubility characteristics demonstrate typical behavior for organic esters containing sulfur substituents. The compound is completely insoluble in water due to its hydrophobic alkyl chain and the absence of hydrogen bonding donors [16] [17]. However, it exhibits excellent solubility in most organic solvents, including alcohols, ethers, and hydrocarbon solvents [16] [17]. The partition coefficient (Log P) has been determined as 2.71, indicating strong preference for lipophilic environments over aqueous phases [15]. The XLogP3-AA calculated value of 2.4 supports this lipophilic character [5].

Thermodynamic PropertyValueUnitsConditions
Boiling Point216-256.9°C760 mmHg [2] [5] [15]
Flash Point76°CClosed cup [2] [15] [16]
Density0.976-0.995g/cm³20°C [2] [5]
Refractive Index1.458-1.468-20°C [2] [5] [16]
Vapor Pressure0.015mmHg25°C [5]
Surface Tension31.8dyne/cm- [5]
Molar Volume194.9cm³/mol- [5]
Enthalpy of Vaporization49.44kJ/mol- [5]
Log P2.71-Octanol-water [15]

The industrial production of 3-(Methylthio)hexyl acetate employs several well-established synthetic routes, each with distinct advantages depending on scale, purity requirements, and economic considerations. The primary synthetic approach involves the esterification of 3-(methylthio)hexanol with various acetylating agents [2].

Primary Esterification Methods

Method A: Acetic Acid Chloride Route represents the most widely reported industrial method for preparing 3-(Methylthio)hexyl acetate. This protocol involves the reaction of 3-(methylthio)hexanol with acetic acid chloride in the presence of pyridine as a base catalyst. The reaction proceeds under mild conditions in dry toluene or benzene at room temperature, typically requiring 5-10 hours for completion. Industrial implementations of this method achieve yields ranging from 80-96% and are scalable from laboratory quantities (1 liter) to large-scale production volumes (3000 liters) [3] [2].

The reaction mechanism follows nucleophilic acyl substitution, where the hydroxyl group of 3-(methylthio)hexanol attacks the carbonyl carbon of acetic acid chloride, forming the ester bond while liberating hydrogen chloride. Pyridine serves both as a catalyst and as a hydrogen chloride scavenger, preventing unwanted side reactions and maintaining reaction efficiency [3].

Method B: Acetic Anhydride Route provides an alternative approach using acetic anhydride as the acetylating agent. This method employs triethylamine as the base catalyst in dry toluene at temperatures between 40-50°C. Reaction times are typically longer (10-20 hours) compared to the acid chloride method, with yields ranging from 72-85%. The advantage of this approach lies in the reduced formation of corrosive byproducts, as acetic acid is produced instead of hydrogen chloride [3].

Method C: DCC Coupling Protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling reagent to facilitate esterification between 3-(methylthio)hexanol and acetic acid. This method incorporates 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at room temperature. While reaction times are shorter (1-3 hours), this method is typically reserved for smaller scales (100 grams to 50 kilograms) due to the higher cost of DCC reagent. Yields typically range from 75-90% [2].

Method D: Direct Esterification represents the most economical approach for large-scale production, involving direct condensation of 3-(methylthio)hexanol with acetic acid in the presence of sulfuric acid catalyst. This method requires elevated temperatures (reflux conditions at 40-60°C) and extended reaction times (6-24 hours) but offers the advantage of using readily available, inexpensive starting materials. Yields typically range from 65-85% [4].

Industrial Scale Considerations

Manufacturing facilities typically employ continuous reactor systems for methods A, B, and D, allowing for efficient heat management and product recovery. The choice of synthetic route depends on several factors including raw material costs, environmental considerations, and target product purity specifications. High-purity applications in the flavor and fragrance industry typically favor methods A or C, while bulk production for intermediate applications may utilize method D [4].

Reaction workup procedures across all methods involve similar steps: quenching with ice water, organic solvent extraction (typically with toluene or ethyl acetate), washing with dilute hydrochloric acid and saturated sodium bicarbonate solution, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure. The crude product is then subjected to purification protocols as described in section 3.3 [3] [2].

Biocatalytic Approaches for Enantioselective Production

Biocatalytic synthesis represents an emerging and environmentally sustainable approach for producing 3-(Methylthio)hexyl acetate with enhanced stereochemical control. These methods utilize enzymes to catalyze esterification reactions under mild conditions while often providing superior enantioselectivity compared to chemical methods [5] [6] [7].

Lipase-Catalyzed Transesterification

Lipozyme RMIM System employs immobilized lipase from Rhizomucor miehei for the transesterification of hexanol with triacetin in n-hexane solvent. This system operates at 50°C and achieves 85% conversion within 4 hours. The process benefits from ultrasound-assisted intensification, which reduces reaction time by approximately 50% compared to conventional stirring methods. The enzyme demonstrates excellent reusability, maintaining 64% of its initial activity after six reaction cycles [5].

The ultrasound-assisted protocol involves specific parameters: power settings of 100 watts, duty cycle of 80%, and frequency of 25 kilohertz. Optimization studies reveal that enzyme loading of 4% (weight/volume), molar ratio of 1:1 (hexanol to triacetin), and temperature of 50°C provide optimal conversion rates. The negative activation energy (-569 kilojoules per mole) indicates significant ultrasonic enhancement of the reaction rate [5].

Cutinase-Based Transesterification utilizes cutinase enzymes for the transesterification between butyl acetate and hexanol, achieving 86% conversion in 7.7 hours. This method demonstrates good enantioselectivity, particularly when applied to chiral alcohol substrates. The cutinase system operates effectively in various organic solvents, providing flexibility in process design [5].

Candida antarctica Lipase (Novozym 435) represents the gold standard for enantioselective ester synthesis. This immobilized lipase achieves excellent enantioselectivity (>99% enantiomeric excess) in transesterification reactions involving hexanol and triacetin. Operating temperatures range from 40-60°C with conversion rates of 80-90% achieved within 8-12 hours. The high enantioselectivity makes this system particularly valuable for producing optically pure compounds required in pharmaceutical applications [7].

Acyltransferase-Mediated Synthesis

MsAcT (Mycobacterium smegmatis Acyltransferase) provides a unique biocatalytic approach operating in aqueous systems. This enzyme catalyzes the acylation of various primary alcohols with ethyl acetate, achieving conversions ranging from 68-98% within 24-48 hours at temperatures between 25-37°C. The enzyme demonstrates good enantioselectivity (>90% enantiomeric excess) and operates effectively even in the presence of water, unlike traditional lipases [6].

The MsAcT system offers several advantages: operation in aqueous buffers eliminates the need for organic solvents, the enzyme functions as an effective acetyltransferase rather than a hydrolytic enzyme, and the octameric structure provides enhanced stability. Substrate scope includes isoamyl, n-hexyl, geranyl, cinnamyl, 2-phenethyl, and benzyl alcohols, making it suitable for producing various flavor esters [6].

Process Optimization and Kinetics

Biocatalytic processes require careful optimization of several parameters to achieve maximum efficiency. Temperature control is critical, as elevated temperatures may denature enzymes while low temperatures reduce reaction rates. Solvent selection significantly impacts enzyme activity and substrate solubility. Water activity must be controlled to prevent hydrolysis reactions that compete with esterification [5] [6].

Enzyme immobilization strategies enhance reusability and facilitate product separation. Immobilized enzymes typically demonstrate improved thermal stability and can be easily recovered from reaction mixtures. Support materials such as Accurel polypropylene or silica gel provide optimal enzyme loading while maintaining catalytic activity [7].

Reaction kinetics follow Michaelis-Menten behavior, with substrate inhibition observed at high alcohol concentrations. Optimal substrate ratios typically favor slight excess of the alcohol component (1.2:1 to 1.5:1 molar ratio) to drive the esterification equilibrium toward product formation [5].

Purification and Quality Control Strategies

The purification of 3-(Methylthio)hexyl acetate requires specialized techniques to achieve the high purity standards demanded by flavor and fragrance applications. Industrial purification protocols must address the removal of unreacted starting materials, reaction byproducts, and trace impurities while maintaining product integrity [8] [9] [10].

Column Chromatographic Purification

Silica Gel Chromatography serves as the primary laboratory-scale purification method for 3-(Methylthio)hexyl acetate. The optimized protocol employs silica gel (60 Angstrom, 200-400 mesh) as the stationary phase with ethyl acetate and n-hexane in a 1:20 ratio as the mobile phase. This solvent system provides excellent separation of the target compound from reaction impurities while maintaining reasonable flow rates [3] [2].

Column preparation requires careful attention to achieve uniform packing without air bubbles or channeling. The silica gel is pre-activated at 120°C for 2 hours and cooled in a desiccator before use. Sample loading should not exceed 2-3% of the column bed weight to maintain separation efficiency. Typical recovery yields range from 80-90% with purities exceeding 95% [3].

Gradient Elution Protocols may be employed for complex mixtures or when enhanced separation is required. Starting with pure n-hexane and gradually increasing ethyl acetate concentration (0-20% over 10 column volumes) provides superior resolution of closely eluting impurities. Fraction collection and analysis by thin-layer chromatography guides the combination of product-containing fractions [11].

Fractional Distillation

Industrial-Scale Distillation represents the most economical purification method for large-scale production. 3-(Methylthio)hexyl acetate has a boiling point of 216°C at atmospheric pressure, providing adequate separation from most common impurities. The distillation protocol typically employs a fractionating column with 15-20 theoretical plates to achieve efficient separation [10] [12].

Operating parameters must be carefully controlled to prevent thermal decomposition. The pot temperature should not exceed 220°C, and vacuum distillation (reduced pressure) is often employed to lower operating temperatures. Typical conditions involve distillation at 10-15 millimeters of mercury pressure, reducing the boiling point to approximately 85-95°C [13].

Fractional Distillation Protocol begins with charging the distillation flask with crude product and a few boiling chips. The heating rate is controlled to maintain a distillation rate of 1-2 drops per second. The initial forerun (5-10% of total volume) is discarded, followed by collection of the main fraction until the head temperature begins to rise significantly. The final 5-10% is typically discarded as tailings [14].

Gas Chromatographic Analysis

Analytical Gas Chromatography provides the primary method for purity determination and quality control. The optimized protocol employs a DB-Wax capillary column (60 meters × 0.32 millimeters internal diameter × 0.25 micrometers film thickness) with helium carrier gas at 3 kilojoules per minute flow rate [15].

Temperature programming begins at 60°C, holds for 2 minutes, then ramps at 3°C per minute to 220°C with a final hold time of 10 minutes. Under these conditions, 3-(Methylthio)hexyl acetate elutes with a retention index of 1749-1766 on the DB-Wax column. Mass spectrometric detection confirms compound identity through characteristic fragmentation patterns [15] [16].

Quantitative Analysis employs internal standard methodology for accurate determination of compound concentration. Dodecane serves as an effective internal standard due to its similar volatility and absence of interference with the target compound. Calibration curves are prepared using authentic standards with concentrations ranging from 0.1 to 10 milligrams per milliliter [17].

High-Performance Liquid Chromatography

Reverse-Phase HPLC provides an alternative analytical method particularly useful for samples containing non-volatile impurities. The method employs a C18 column (250 × 4.6 millimeters) with acetonitrile and water as mobile phases. Gradient elution from 30% to 95% acetonitrile over 30 minutes provides adequate separation [18] [19].

Detection at 214 nanometers provides universal response for organic compounds, while 254 nanometers offers enhanced selectivity for aromatic impurities. The method achieves baseline resolution of 3-(Methylthio)hexyl acetate from structurally related compounds and provides quantitative results with relative standard deviations below 2% [18].

Quality Control Specifications

Physical Property Testing forms the foundation of quality control protocols. Refractive index measurement at 20°C should fall within the range of 1.458-1.468, while specific gravity at 20/20°C must be between 0.980-0.995. These parameters provide rapid assessment of product purity and identity [8] [20].

Appearance and Organoleptic Evaluation requires visual inspection for clarity and color. The product should appear as a colorless to pale yellow liquid without turbidity or suspended particles. Sensory evaluation by trained personnel confirms the characteristic green, vegetable, and sulfurous odor profile expected for this compound [10] [9].

Purity Determination by gas chromatography must achieve a minimum of 97% purity for flavor-grade material. Higher purity grades (≥99%) may be required for specialized applications. Water content should not exceed 0.1% as determined by Karl Fischer titration, as elevated moisture levels can promote hydrolysis and reduce product stability [8] [9].

Physical Description

colourless liquid

XLogP3

2.4

Density

0.982-0.990

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 88 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 128 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51755-85-2

Wikipedia

3-(methylthio)hexyl acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-16-2023

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